molecular formula C10H10O3 B7807572 2-Propenoic acid, 3-(3-methoxyphenyl)-

2-Propenoic acid, 3-(3-methoxyphenyl)-

Cat. No.: B7807572
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H10O3 and a molecular weight of 178.187 g/mol . It is a member of the broader class of cinnamic acids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-propenoic acid, 3-(3-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Propenoic acid, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 3-(3-methoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-(3-methoxyphenyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is primarily attributed to the presence of the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical . Additionally, its interactions with various molecular targets and pathways involved in inflammation and cancer are subjects of ongoing research.

Comparison with Similar Compounds

2-Propenoic acid, 3-(3-methoxyphenyl)- can be compared with other hydroxycinnamic acids such as:

The uniqueness of 2-propenoic acid, 3-(3-methoxyphenyl)- lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity.

Biological Activity

Overview

2-Propenoic acid, 3-(3-methoxyphenyl)-, also known as 3-(3-methoxyphenyl)prop-2-enoic acid, is a compound with the molecular formula C10H10O3 and a molecular weight of 178.187 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article will explore the biological activity of this compound through various studies and findings.

The compound features a propenoic acid structure with a methoxy-substituted phenyl group. Its mechanism of action primarily involves the donation of hydrogen atoms, which allows it to neutralize free radicals and reduce oxidative stress. This antioxidant activity is attributed to the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical.

Antioxidant Properties

Research indicates that 2-propenoic acid, 3-(3-methoxyphenyl)- exhibits significant antioxidant properties. These properties are crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a valuable candidate for further studies in oxidative stress-related conditions.

Anti-inflammatory Effects

In preclinical studies, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The inhibition of COX-2 can lead to reduced inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .

Anti-angiogenic Activity

A notable study explored the anti-angiogenic activity of 2-propenoic acid, 3-(3-methoxyphenyl)- using a chorioallantois membrane (CAM) model. The results demonstrated that at dosages of 30 ng and 60 ng, the compound significantly inhibited endothelial cell growth in neovascular capillaries induced by basic fibroblast growth factor (b-FGF). The inhibition rates ranged from 41.7% to 83%, indicating its potential as a cancer chemopreventive agent due to its ability to restrict blood vessel formation necessary for tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activities
Ferulic Acid 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acidStrong antioxidant properties; used in skincare
Caffeic Acid 3-(3,4-dihydroxyphenyl)-2-propenoic acidAntioxidant and anti-inflammatory effects
p-Coumaric Acid 3-(4-hydroxyphenyl)-2-propenoic acidAntioxidant properties; found in plants
2-Propenoic Acid, 3-(3-Methoxyphenyl) 3-(3-methoxyphenyl)prop-2-enoic acidAntioxidant, anti-inflammatory, anti-angiogenic

The unique substitution pattern on the aromatic ring of 2-propenoic acid, 3-(3-methoxyphenyl)- differentiates it from other hydroxycinnamic acids like ferulic and caffeic acids, potentially influencing its reactivity and biological activity .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study demonstrated successful synthesis via the Knoevenagel reaction using microwave irradiation. The synthesized compound exhibited anti-angiogenic activity comparable to celecoxib (a known COX-2 inhibitor) at similar dosages .
  • Toxicity Assessment : Toxicity predictions using ProTox II indicated an LD50 value of approximately 1772 mg/kg for this compound. It was classified as relatively safe but required caution regarding potential hepatotoxicity upon oral consumption .

Properties

IUPAC Name

3-(3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035148
Record name 3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-04-3
Record name 3-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6099-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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